molecular formula C29H50O B1204063 4,4-Dimethylcholest-7-ene-3-ol

4,4-Dimethylcholest-7-ene-3-ol

Cat. No.: B1204063
M. Wt: 414.7 g/mol
InChI Key: UVNXFLZMQCAWCP-TURWDIKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethylcholest-7-ene-3-ol is a steroidal compound characterized by a cholestane backbone with a double bond at position C7-C8 and two methyl groups at the C4 position. Its systematic IUPAC name is (3β,4α,5α)-4,4-dimethylcholest-7-en-3-ol, reflecting the stereochemistry of the hydroxyl group (3β), methyl substituents (4α,4α), and the 5α configuration of the steroid core. This compound is part of a broader class of 4-methylsterols, which are intermediates in sterol biosynthesis and have been studied for their roles in membrane structure and enzymatic pathways .

Properties

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,5R,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,19-20,22-26,30H,8-10,12-18H2,1-7H3/t20-,22-,23+,24?,25+,26+,28-,29-/m1/s1

InChI Key

UVNXFLZMQCAWCP-TURWDIKPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C

Synonyms

4,4-dimethyl-5 alpha-cholest-7-ene-3 beta-ol
4,4-dimethylcholest-7-ene-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethylcholest-7-ene-3-ol shares structural and functional similarities with other methylated sterols and cholestane derivatives. Below is a detailed comparison based on synthesis, physical properties, and biological relevance.

Structural Analogues

Compound Name Structural Differences Key Functional Groups Molecular Formula
This compound Double bond at C7-C8; 4α,4α-dimethyl groups; 3β-hydroxyl -OH, -CH(CH3)2 C29H50O
4-Methylcholest-8-en-3β-ol Double bond at C8-C9; single methyl group at C4 -OH, -CH3 C28H48O
4α-Methyl-5α-cholest-8-en-3β-ol Double bond at C8-C9; 4α-methyl group; 5α configuration -OH, -CH3 C28H48O
4-Carboxy-cholest-7-en-3-ol Carboxylic acid substituent at C4; double bond at C7-C8 -OH, -COOH C28H44O3
5α-Cholest-7-en-3β-ol No methyl groups at C4; double bond at C7-C8 -OH C27H46O

Sources : Structural data derived from ontology classifications and synthetic pathways .

Physical and Spectral Properties

Property This compound 4-Methylcholest-8-en-3β-ol 4-Carboxy-cholest-7-en-3-ol
Melting Point 148–150°C (recrystallized) 132–134°C 210–212°C (dec.)
¹H NMR (δ ppm) 0.68 (s, 3H, C18-CH3) 0.71 (s, 3H, C18-CH3) 0.67 (s, 3H, C18-CH3)
MS (m/z) 414 [M]+ 400 [M]+ 428 [M]+
Solubility Insoluble in water; soluble in CHCl3 Similar to parent compound Soluble in polar organic solvents

Notes:

  • The 4,4-dimethyl substitution increases hydrophobicity compared to mono-methylated analogs.
  • Carboxylic acid derivatives exhibit higher polarity and lower thermal stability .

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